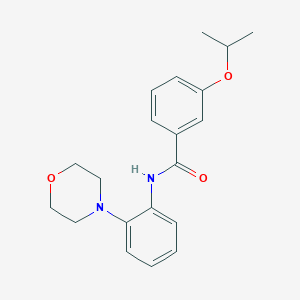
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, also known as IMPY, is a benzamide derivative that has been studied for its potential use in various scientific research applications. This compound has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease.
Wirkmechanismus
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide binds to β-amyloid plaques in the brain through hydrogen bonding and hydrophobic interactions. This binding prevents the aggregation of β-amyloid peptides, which are believed to be the cause of neuronal damage in Alzheimer's disease. By preventing the aggregation of these peptides, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide may be able to slow down or even halt the progression of the disease.
Biochemical and Physiological Effects:
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been shown to have a high affinity for β-amyloid plaques in the brain. This binding is specific and does not interfere with other proteins or molecules in the brain. Additionally, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been found to be non-toxic and well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in lab experiments is its specificity for β-amyloid plaques. This allows for accurate detection and monitoring of Alzheimer's disease. However, one limitation is the cost and availability of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide. This compound is not widely available and can be expensive to synthesize.
Zukünftige Richtungen
Future research on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could focus on improving its synthesis method to make it more cost-effective and widely available. Additionally, there is potential for 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to be used in the development of new drugs for Alzheimer's disease. Further studies could also investigate the use of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
In conclusion, 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has shown promising results in the field of neuroscience, particularly in the study of Alzheimer's disease. Its specificity for β-amyloid plaques and non-toxic nature make it a valuable tool for research. Further studies on 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide could lead to the development of new drugs for neurodegenerative diseases and improve our understanding of these conditions.
Synthesemethoden
The synthesis of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide involves the reaction of 2-morpholin-4-yl-aniline with isopropoxy benzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide has been studied for its potential use as a diagnostic tool for Alzheimer's disease. This compound binds to β-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. The binding of 3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide to these plaques can be visualized using imaging techniques such as positron emission tomography (PET). This allows for the early detection and monitoring of Alzheimer's disease.
Eigenschaften
Produktname |
3-Isopropoxy-N-(2-morpholin-4-yl-phenyl)-benzamide |
|---|---|
Molekularformel |
C20H24N2O3 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylphenyl)-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C20H24N2O3/c1-15(2)25-17-7-5-6-16(14-17)20(23)21-18-8-3-4-9-19(18)22-10-12-24-13-11-22/h3-9,14-15H,10-13H2,1-2H3,(H,21,23) |
InChI-Schlüssel |
QIYQYDQXTZZCIX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-4-ethoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278400.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278401.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide](/img/structure/B278406.png)
![N-(2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-2,6-dimethoxy-benzamide](/img/structure/B278409.png)
![Methyl 4-cyano-5-[(2,6-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278410.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278415.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B278417.png)
![2,6-dimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278419.png)

![2-({[(2,6-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B278421.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B278424.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)